molecular formula C18H21NOS B15148304 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol

1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol

Cat. No.: B15148304
M. Wt: 299.4 g/mol
InChI Key: IPKLUCDIJUDRKF-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]oct-3-yl(phenyl)thiophen-2-ylmethanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic structure through a series of cyclization reactions. The phenyl and thiophene groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol stands out due to its combination of a bicyclic structure, phenyl group, and thiophene ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-phenyl-thiophen-2-ylmethanol

InChI

InChI=1S/C18H21NOS/c20-18(17-7-4-12-21-17,15-5-2-1-3-6-15)16-13-19-10-8-14(16)9-11-19/h1-7,12,14,16,20H,8-11,13H2

InChI Key

IPKLUCDIJUDRKF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CS4)O

Origin of Product

United States

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